An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid: Properties, Synthesis, and Experimental Considerations
An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid: Properties, Synthesis, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2-Fluoro-2-(o-tolyl)acetic acid is limited in publicly available literature. This guide provides information based on established chemical principles and data available for its isomers and structurally related compounds. All experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions.
Introduction
2-Fluoro-2-(o-tolyl)acetic acid is an organofluorine compound belonging to the class of α-fluoro carboxylic acids. The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly alter its physicochemical and biological properties, including acidity, lipophilicity, and metabolic stability. These modifications are of considerable interest in medicinal chemistry and drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Fluoro-2-(o-tolyl)acetic acid, a detailed discussion of potential synthetic routes, and generalized experimental protocols.
Chemical and Physical Properties
Direct experimental data for 2-Fluoro-2-(o-tolyl)acetic acid is scarce. However, we can infer its properties based on its structural isomers (meta and para) and related compounds. The general structure consists of a carboxylic acid moiety attached to a carbon atom that is also bonded to a fluorine atom and an o-tolyl group.
Table 1: Comparison of Physicochemical Properties of Fluoro-tolyl-acetic Acid Isomers
| Property | 2-Fluoro-2-(o-tolyl)acetic acid (Predicted/Inferred) | 2-Fluoro-2-(m-tolyl)acetic acid | 2-Fluoro-2-(p-tolyl)acetic acid |
| CAS Number | Not available | 1480013-06-6 | 175845-89-3[1] |
| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol | 168.17 g/mol | 168.16 g/mol |
| Appearance | White to off-white solid (Predicted) | - | - |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 277.7 ± 25.0 (Predicted) | Data not available |
| pKa | Lower than the non-fluorinated analog (Predicted) | 2.13 ± 0.10 (Predicted) | Data not available |
| LogP | Data not available | Data not available | 2.09 (Predicted) |
Note: The properties for the ortho isomer are predicted based on general chemical principles and data from its isomers. Experimental verification is required.
Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid
The synthesis of α-fluoro-α-arylcarboxylic acids can be achieved through several methods. A common and effective strategy involves the direct fluorination of a suitable precursor, such as 2-(o-tolyl)acetic acid. Below are detailed generalized experimental protocols for plausible synthetic routes.
Synthesis via Fluorination of Silyl Ketene Acetals with Selectfluor®
This method is a widely used approach for the synthesis of α-fluoro carboxylic acids. It involves the in-situ generation of a silyl ketene acetal from the corresponding carboxylic acid, followed by electrophilic fluorination.[2]
Experimental Protocol:
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Preparation of the Silyl Ketene Acetal (in-situ):
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To a solution of 2-(o-tolyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (2.2 equivalents) dropwise.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) (2.5 equivalents), to the reaction mixture and allow it to warm to room temperature slowly overnight.
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Fluorination:
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Cool the solution of the in-situ generated silyl ketene acetal to 0 °C.
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Add a solution of Selectfluor® (1-adamantyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equivalents) in anhydrous acetonitrile or THF portion-wise over 30 minutes.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Fluoro-2-(o-tolyl)acetic acid.
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Caption: Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid via a silyl ketene acetal intermediate.
Synthesis using Acetyl Hypofluorite
An alternative electrophilic fluorination can be performed using acetyl hypofluorite (AcOF), which can be prepared from fluorine gas. This method is also effective for the α-fluorination of carboxylic acids via their ketene acetal derivatives.[3][4]
Experimental Protocol:
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Preparation of the Ketene Acetal:
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Follow a similar procedure as described in section 3.1 to generate the silyl ketene acetal from 2-(o-tolyl)acetic acid.
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Preparation of Acetyl Hypofluorite (AcOF):
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Caution: This procedure involves the use of elemental fluorine and should only be performed by trained personnel in a specialized fume hood.
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A solution of sodium acetate in glacial acetic acid is typically used to generate AcOF by bubbling a mixture of F₂ in N₂ through it at low temperature.
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Fluorination:
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The freshly prepared solution of AcOF is added to the solution of the ketene acetal at a low temperature (e.g., -78 °C).
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The reaction is typically rapid and should be monitored closely.
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Work-up and Purification:
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Follow a similar work-up and purification procedure as described in section 3.1.
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Spectroscopic Characterization (Predicted)
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¹H NMR: The proton on the α-carbon would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The aromatic protons of the o-tolyl group would show characteristic shifts and splitting patterns in the aromatic region. The methyl protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet.
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¹³C NMR: The α-carbon would be split into a doublet due to coupling with the fluorine atom (¹JCF). The carbonyl carbon and the aromatic carbons would also be observable.
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¹⁹F NMR: A single resonance would be expected, likely appearing as a doublet due to coupling with the α-proton (²JFH).
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IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and C-F bond vibrations.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168.17. Fragmentation patterns would likely involve the loss of COOH, F, and cleavage of the tolyl group.
Potential Applications and Research Directions
α-Fluorinated carboxylic acids are valuable building blocks in medicinal chemistry. The unique properties imparted by the fluorine atom can lead to:
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Increased Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage.
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Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid, which can affect drug-receptor interactions and solubility.
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Conformational Control: The stereoelectronic effects of the fluorine atom can influence the preferred conformation of the molecule.
Further research on 2-Fluoro-2-(o-tolyl)acetic acid could involve its synthesis and characterization, followed by its incorporation into larger molecules to evaluate its potential as a novel therapeutic agent or as a tool for chemical biology studies.
Caption: A logical workflow for the research and development of 2-Fluoro-2-(o-tolyl)acetic acid.
Conclusion
2-Fluoro-2-(o-tolyl)acetic acid represents an interesting, albeit understudied, chemical entity with potential applications in drug discovery and materials science. While specific experimental data remains elusive, established synthetic methodologies for α-fluoro-α-arylcarboxylic acids provide a clear path for its preparation. This guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and potential applications of this and related fluorinated compounds. The provided protocols and diagrams offer a starting point for experimental design and further investigation into this promising area of fluorine chemistry.
References
- 1. eontrading.uk [eontrading.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite [organic-chemistry.org]
- 4. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
